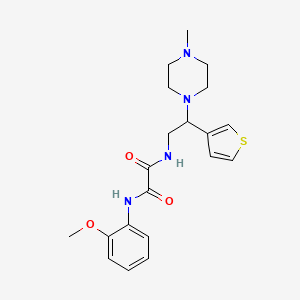

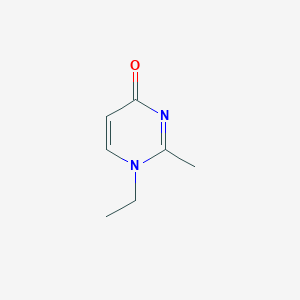

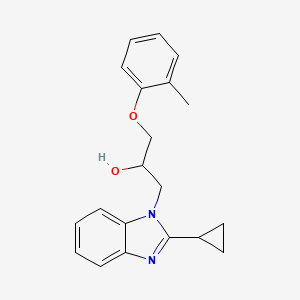

![molecular formula C25H30N6 B2423478 4-(4-(2,4-Dimethylbenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899391-92-5](/img/structure/B2423478.png)

4-(4-(2,4-Dimethylbenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring and a pyrazolo[1,5-a]pyrimidine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the piperazine and pyrazolo[1,5-a]pyrimidine rings suggests that it might undergo reactions typical of these types of structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and effectiveness against human enteroviruses, particularly coxsackieviruses. These compounds inhibit enterovirus replication at nanomolar concentrations. Structure-activity relationship (SAR) studies indicated that the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine moiety significantly influences their antienteroviral activity, demonstrating high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without apparent cytotoxic effects toward RD cell lines (J. Chern et al., 2004).

Antimicrobial Activity

Research into novel arylpiperazines identified these compounds as alpha 1-adrenoceptor subtype-selective antagonists, showing promise for applications in treating conditions related to the human lower urinary tract. Their structure-affinity relationship studies contributed to the development of nicotinamides and pyrazolo[3,4-b]pyridines ligands with nanomolar affinity and significant selectivity over other alpha 1-AR subtypes (T. Elworthy et al., 1997).

Anticancer Activity

Compounds derived from pyrazolo[1,5-a]pyrimidine demonstrated significant in vitro anticancer activity. Among these, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 µM, indicating its potential as a lead compound for further anticancer drug development (Khaled R. A. Abdellatif et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. It is known that piperazine, a common structural motif found in this compound, is present in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . It is also a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Mode of Action

Based on the presence of the piperazine moiety, it can be inferred that the compound may interact with its targets in a similar manner to other piperazine-containing compounds

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with piperazine-containing compounds, it is likely that the compound could have multiple effects at the molecular and cellular level

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can affect its pharmacokinetic profile and its ability to penetrate bacterial cells Therefore, it is possible that environmental factors could influence the action of this compound

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6/c1-16-6-7-21(17(2)12-16)15-29-8-10-30(11-9-29)22-14-20(5)27-25-23-18(3)13-19(4)26-24(23)28-31(22)25/h6-7,12-14H,8-11,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYSSEDHYVDFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

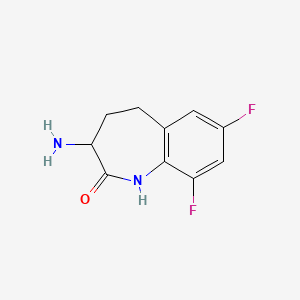

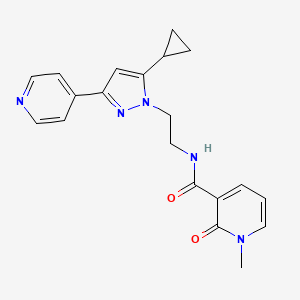

![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)

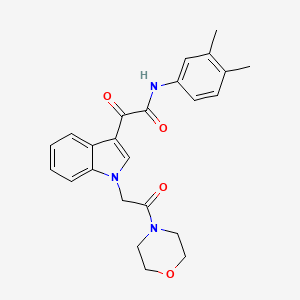

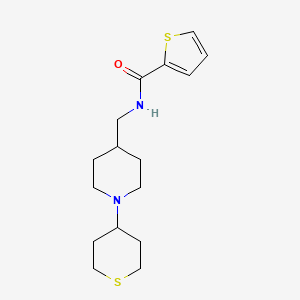

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)

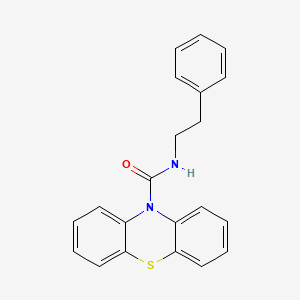

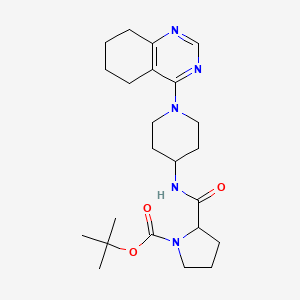

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2423409.png)

![2-methyl-6-(thiophen-2-yl)-7-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423417.png)